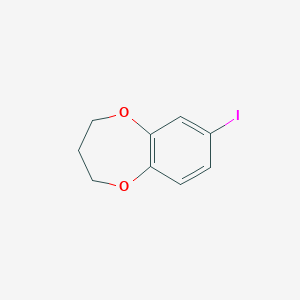

7-iodo-3,4-dihydro-2H-1,5-benzodioxepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may provide insights into the synthesis and properties of the compound . The first paper describes the synthesis and pharmacological properties of a benzodiazepine derivative with chloro substituents and its effects similar to diazepam . The second paper outlines the synthesis of a benzazepinone derivative, which is a key intermediate in the production of Ivabradine, an antianginal drug . These studies suggest a broader context in which 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine might be relevant, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including halogenation, acylation, cyclization, alkylation, and iodine substitution reactions . For the benzodiazepine derivative, the synthesis starts from a thiolactam, followed by treatment with 2-dimethylaminoethyl chloride in the presence of a base in aqueous methanol . These methods could potentially be adapted for the synthesis of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine by altering the substituents and reaction conditions to incorporate the iodo and benzodioxepine functionalities.

Molecular Structure Analysis

The molecular structure of the compounds in the studies is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (1H NMR) . These techniques are essential for verifying the structure of synthesized compounds, including the placement of halogen substituents and the confirmation of the benzodioxepine ring system. The structure of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine would likely be analyzed using similar methods to ensure the correct iodination and ring formation.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the related compounds include a variety of transformations. For instance, the benzodiazepine derivative undergoes isomerization from a syn-form to an anti-form upon heating . The benzazepinone derivative's synthesis involves iodine substitution, which is a reaction that could be relevant to introducing the iodine atom into the 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine molecule . Understanding these reactions is crucial for manipulating the chemical structure to achieve the desired compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine are not directly provided, the properties of similar compounds can offer some insights. The pharmacological properties of the benzodiazepine derivative include taming and anticonvulsant effects in mice, which are indicative of its neurotropic and psychotropic potential . The practicality and scalability of the synthesis route for the benzazepinone derivative suggest that similar properties might be expected for the synthesis of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, including the availability of materials and ease of manipulation . These properties are important for the potential application of the compound in a pharmaceutical context.

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

7-iodo-3,4-dihydro-2H-1,5-benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZHAPZOOAJDCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)I)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380043 |

Source

|

| Record name | 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |

CAS RN |

306934-90-7 |

Source

|

| Record name | 3,4-Dihydro-7-iodo-2H-1,5-benzodioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)